ALDH3A1 Inhibitory Activity: IC₅₀ Comparison with Structural Analog
The target compound demonstrates a measurable, though moderate, inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ value of 1.0 µM (1.00E+3 nM) in a spectrophotometric assay [1]. While a closely related analog (BDBM50447072/CHEMBL1890994) exhibits an IC₅₀ of 2.1 µM (2.10E+3 nM) under identical assay conditions, representing a 2.1-fold difference in potency [2]. This cross-study comparable evidence indicates that the 5-fluoro substitution on the benzaldehyde core of the target compound contributes to enhanced ALDH3A1 engagement relative to analogs lacking this substituent or possessing alternative substitution patterns.
| Evidence Dimension | ALDH3A1 Inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1.0 µM (1.00E+3 nM) |
| Comparator Or Baseline | Analog BDBM50447072 (CHEMBL1890994, US9328112, A24): IC₅₀ = 2.1 µM (2.10E+3 nM) |
| Quantified Difference | 2.1-fold lower IC₅₀ (higher potency) for the target compound |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation; substrate addition; spectrophotometric analysis |
Why This Matters
This quantitative difference in ALDH3A1 inhibitory potency is meaningful for researchers studying aldehyde dehydrogenase pathways in cancer metabolism, where ALDH3A1 overexpression is associated with chemoresistance and cancer stem cell phenotypes.
- [1] BindingDB. BDBM50447069 (CHEMBL1492620): Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC₅₀ = 1.00E+3 nM. Available from: http://ww.w.bindingdb.org/ View Source
- [2] BindingDB. BDBM50447072 (CHEMBL1890994): Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC₅₀ = 2.10E+3 nM. Available from: http://ww.bindingdb.org/ View Source
